7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
CAS No.: 2044713-09-7
Cat. No.: VC7102907
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044713-09-7 |
|---|---|
| Molecular Formula | C15H20ClNO3 |
| Molecular Weight | 297.78 |
| IUPAC Name | 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H19NO3.ClH/c17-14(18)13-9-16(8-12-4-2-1-3-5-12)10-15(13)6-7-19-11-15;/h1-5,13H,6-11H2,(H,17,18);1H |
| Standard InChI Key | VVKDVOAMBBYMCH-UHFFFAOYSA-N |
| SMILES | C1COCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name, 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride, reflects its intricate architecture: a spirocyclic core combining a tetrahydrofuran (oxa) ring and a piperidine (aza) ring, with a benzyl substituent at the 7-position and a carboxylic acid group at the 9-position. Its molecular formula is C₁₅H₁₉NO₃·HCl, yielding a molecular weight of 297.78 g/mol . Key identifiers include:
The benzyl group enhances lipophilicity, potentially influencing bioavailability and target binding compared to non-substituted analogs like 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride .
Biochemical and Pharmacological Profile
Enzyme Interactions
The compound’s spirocyclic architecture and benzyl substituent position it as a potential modulator of enzymatic activity. Structural analogs, such as 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride, have demonstrated inhibitory effects on carboxylesterases—enzymes critical for ester and amide hydrolysis. The benzyl group may enhance binding affinity by engaging hydrophobic pockets within enzyme active sites, though empirical validation is needed .
Cellular Effects
Preliminary studies on related spirocycles suggest impacts on:
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Cell Signaling: Modulation of kinase and phosphatase activity, altering phosphorylation cascades.
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Gene Expression: Interaction with transcription factors or epigenetic regulators, potentially influencing disease-relevant pathways.
Applications in Research and Industry
Medicinal Chemistry
This compound serves as a versatile intermediate in drug discovery, particularly for:
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Central Nervous System (CNS) Agents: The spirocyclic framework mimics bioactive alkaloids, enabling blood-brain barrier penetration.
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Protease Inhibitors: Structural analogs have shown promise in targeting viral proteases (e.g., HIV-1) and inflammatory mediators.
Material Science
The rigidity of the spirocyclic core lends itself to polymer and coordination complex synthesis, with applications in catalysis and nanotechnology.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation. Avoid direct contact. |
| H319 | Causes serious eye irritation. Use eye protection. |
| H335 | May cause respiratory irritation. Use ventilation. |
Proper storage conditions (e.g., desiccated, -20°C) and personal protective equipment (PPE) are mandatory during handling.
Comparative Analysis with Structural Analogs
A comparison with the non-benzylated analog highlights key differences:
Future Directions and Challenges
While 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride holds promise, further research is needed to:
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Elucidate its precise mechanism of action via crystallography and molecular dynamics simulations.
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Optimize synthetic routes for scalable production.
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Explore therapeutic potential in preclinical models of neurological and infectious diseases.
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